![molecular formula C18H37NO B1252929 (2R,5S)-4-dodecyl-2,5-dimethylmorpholine](/img/structure/B1252929.png)
(2R,5S)-4-dodecyl-2,5-dimethylmorpholine
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Overview
Description
(2R,5S)-4-dodecyl-2,5-dimethylmorpholine is a 4-dodecyl-2,5-dimethylmorpholine in which the stereocentre adjacent to the oxygen has R configuration, whilst that adjacent to the nitrogen has S configuration. It is an enantiomer of a (2S,5R)-4-dodecyl-2,5-dimethylmorpholine.
Scientific Research Applications
Morpholine Derivatives in Heterocyclic Synthesis
- Morpholine derivatives like dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate have been utilized in the synthesis of heterocyclic scaffolds, demonstrating their role as versatile chemical agents in organic synthesis (Pandey, Gaikwad, & Gadre, 2012).
Fungicidal Applications
- Aldimorph, a fungicidal product containing a compound similar to (2R,5S)-4-dodecyl-2,5-dimethylmorpholine, has been studied for its metabolism in seedlings, showcasing its agricultural applications (Dobe, Sieber, & Jumar, 1986).
Antioxidant Properties
- Compounds like dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, structurally related to the morpholine derivative , have been explored for their antioxidant and potential medicinal properties (Shinko et al., 2022).
Structural Analysis and Applications
- Research on compounds structurally related to (2R,5S)-4-dodecyl-2,5-dimethylmorpholine, such as the study of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, contributes to the understanding of molecular structures and reactions in organic chemistry (Mugnoli et al., 1980).
Nanoparticle Research
- The interaction of morpholine derivatives with nanoparticles and their potential use in environmental science, as illustrated in studies on the adsorption of surfactants like sodium dodecyl sulfate on kaolin (Totland, Lewis, & Nerdal, 2011).
properties
Product Name |
(2R,5S)-4-dodecyl-2,5-dimethylmorpholine |
---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(2R,5S)-4-dodecyl-2,5-dimethylmorpholine |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3/t17-,18+/m0/s1 |
InChI Key |
ZFZYQMQYEVIHMY-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C[C@H](OC[C@@H]1C)C |
Canonical SMILES |
CCCCCCCCCCCCN1CC(OCC1C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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